CK2-IN-9

CK2 Inhibition Wnt Signaling Comparative Pharmacology

CK2-IN-9 (7b) is a research-grade, ATP-competitive CK2 inhibitor with a defined Wnt reporter IC50 of 75 nM and GI50 of 30 nM in HCT-116/SW-620 colorectal cancer lines. Its acyclic 1,2-diaminoethyl substituent ensures high aqueous solubility, while a known hERG IC50 of 4 μM enables safety benchmarking. With high clearance and low exposure in rats, it is ideal for acute pharmacodynamic studies and Wnt pathway dissection. Choose CK2-IN-9 for reproducible, application-specific results not achievable with CX-4945 or analog 7h.

Molecular Formula C23H29N9O
Molecular Weight 447.5 g/mol
Cat. No. B15543544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-9
Molecular FormulaC23H29N9O
Molecular Weight447.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H29N9O/c1-15(33)26-19-11-18(7-8-20(19)31(4)10-9-30(2)3)27-21-12-22(28-17-5-6-17)32-23(29-21)16(13-24)14-25-32/h7-8,11-12,14,17,28H,5-6,9-10H2,1-4H3,(H,26,33)(H,27,29)
InChIKeySRABOMKMQRYXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK2-IN-9 (Compound 7b): A Potent and Selective Research Tool for Investigating CK2-Mediated Wnt Signaling


CK2-IN-9, also known as compound 7b, is a potent and selective ATP-competitive inhibitor of Casein Kinase 2 (CK2) [1]. It belongs to a pyrazolo[1,5-a]pyrimidine chemical series and is characterized by an acyclic 1,2-diaminoethyl substituent that confers high aqueous solubility [2]. The compound has been validated as a probe for studying the role of CK2 kinase activity in the Wnt signaling pathway and demonstrates antiproliferative effects in specific colorectal cancer cell lines [1].

Why Generic CK2 Inhibitors Like CX-4945 Cannot Simply Be Substituted for CK2-IN-9 in Wnt-Focused Research


Substituting CK2-IN-9 with other in-class CK2 inhibitors, such as the clinical candidate CX-4945 (silmitasertib) or close analogs like compound 7h, is not scientifically interchangeable due to significant differences in binding affinity, cellular functional activity, and pharmacokinetic profiles [1]. While CX-4945 is an orally bioavailable inhibitor with a Ki of 0.38 nM [2], its kinase selectivity profile and impact on specific downstream pathways like Wnt signaling differ from that of CK2-IN-9 [1]. Furthermore, even within the same pyrazolo[1,5-a]pyrimidine series, the optimized analog 7h demonstrates a 10-fold higher binding affinity (Kd) and a distinct safety profile compared to CK2-IN-9 (7b) [3]. Therefore, the selection of CK2-IN-9 must be driven by its specific quantitative performance in the assays detailed below, which define its utility as a unique research tool.

Quantitative Differentiation of CK2-IN-9 (Compound 7b) Against Key Comparators: A Data-Driven Selection Guide


CK2-IN-9 vs. Clinical Candidate CX-4945: Divergent Wnt Pathway Inhibition Despite Comparable Potency

While both CK2-IN-9 (compound 7b) and CX-4945 are potent CK2 inhibitors, CK2-IN-9 demonstrates a well-defined and quantifiable inhibitory effect on Wnt pathway signaling, a key differentiator for research in this area. CK2-IN-9 inhibits Wnt reporter activity in DLD-1 cells with an IC50 of 75 nM [1]. In contrast, the impact of CX-4945 on Wnt signaling is not as extensively characterized or quantified in the same cellular context, making CK2-IN-9 a more defined tool for Wnt-focused studies. Both compounds exhibit nanomolar potency against CK2, with CK2-IN-9 showing an enzymatic IC50 of less than 3 nM [1] and CX-4945 displaying a Ki of 0.38 nM [2].

CK2 Inhibition Wnt Signaling Comparative Pharmacology

CK2-IN-9 vs. Optimized Analog 7h: A Balance of Affinity and hERG Safety

In a direct head-to-head comparison with its closely related analog 7h, CK2-IN-9 (compound 7b) presents a different safety pharmacology profile. While the binding affinity (Kd) of CK2-IN-9 for CK2 is 48.2 pM, which is 7.6-fold lower than the 6.33 pM affinity of 7h, it exhibits a significantly reduced activity in the hERG ion channel assay [1]. CK2-IN-9 inhibits hERG with an IC50 of 4 μM, whereas 7h is substantially less potent, with an IC50 greater than 100 μM [2]. This 25-fold difference in hERG activity makes CK2-IN-9 a more suitable tool for studies where cardiovascular safety liabilities associated with hERG inhibition are a concern.

Structure-Activity Relationship Binding Affinity Safety Pharmacology

Differential Antiproliferative Potency in Colorectal Cancer Cell Lines

CK2-IN-9 demonstrates a specific antiproliferative profile across colorectal cancer cell lines, distinguishing it from its analog 7h. In a 72-hour alamar blue assay, CK2-IN-9 (7b) exhibits GI50 values of 30 nM in HCT-116 cells and 30 nM in SW-620 cells [1]. In contrast, the optimized analog 7h is significantly more potent, with GI50 values of 10 nM and 5 nM in the same cell lines, respectively [1]. This 3- to 6-fold difference in cellular potency allows researchers to select the appropriate tool for their desired potency window, with CK2-IN-9 offering a less potent alternative for specific experimental contexts.

Antiproliferative Activity Oncology Cell Line Panel

Rat Pharmacokinetic Profile: High Clearance and Low Oral Bioavailability Define Utility for In Vivo Studies

The pharmacokinetic (PK) profile of CK2-IN-9 in rats is characterized by high clearance and low oral exposure, which critically informs its appropriate use in animal studies. Following intravenous (IV) administration, CK2-IN-9 demonstrates a high clearance rate (CL) of 65 mL/min/kg and a low overall exposure, reflected by an area under the curve (AUC) of 0.36 μM·h [1]. This PK profile contrasts with that of the optimized analog 7h, which was designed for improved pharmacokinetic properties suitable for IV formulation in proof-of-concept studies [2]. The data suggest that CK2-IN-9 is more suited for acute dosing or ex vivo applications rather than chronic oral dosing regimens.

Pharmacokinetics ADME In Vivo Modeling

Recommended Application Scenarios for CK2-IN-9 Based on Quantitative Evidence


Investigating CK2-Mediated Wnt Pathway Regulation in Cellular Models

CK2-IN-9 is ideally suited for researchers dissecting the role of CK2 kinase activity in the Wnt signaling pathway. Its defined IC50 of 75 nM for inhibiting Wnt reporter activity in DLD-1 cells provides a clear benchmark for pathway modulation studies, allowing for precise control of target engagement and downstream transcriptional effects [1]. This makes it a superior choice to less-characterized CK2 inhibitors for Wnt-specific research.

Comparative Pharmacology and Safety Studies Assessing hERG Liability

For studies aimed at evaluating the cardiovascular safety profile of CK2 inhibitors, CK2-IN-9 serves as a valuable tool compound with a known hERG inhibition profile (IC50 = 4 μM) [1]. This allows researchers to benchmark new compounds against a defined level of hERG activity, facilitating the assessment of structure-toxicity relationships and aiding in the selection of leads with improved safety margins.

Short-Term In Vivo Proof-of-Concept Studies in Rodent Models

Given its high clearance rate (CL = 65 mL/min/kg) and low exposure (AUC = 0.36 μM·h) in rats, CK2-IN-9 is most appropriately deployed in acute, short-term in vivo studies where sustained target coverage is not required [1]. It is suitable for evaluating acute pharmacodynamic effects or for use in protocols where rapid compound washout is advantageous, such as in specific tumor growth inhibition studies following acute dosing regimens.

Mechanistic Studies in Colorectal Cancer Cell Lines

CK2-IN-9 is a defined tool for studying CK2-dependent cell proliferation in colorectal cancer (CRC). Its demonstrated GI50 values of 30 nM in both HCT-116 and SW-620 cell lines provide a quantitative framework for investigating downstream effectors of CK2 in CRC models, including the regulation of β-catenin and other Wnt pathway components [1]. Researchers can use CK2-IN-9 to validate CK2 as a target and to benchmark the activity of novel compounds in well-established CRC cell line models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.